molecular formula C19H21N3O4 B2922441 N-(2-carbamoylphenyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide CAS No. 2034241-49-9

N-(2-carbamoylphenyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide

Cat. No. B2922441
CAS RN: 2034241-49-9
M. Wt: 355.394
InChI Key: LLQFUWRWYJNBPW-UHFFFAOYSA-N
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Description

N-(2-carbamoylphenyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide, also known as compound X, is a novel small molecule that has shown potential in various scientific research applications. This compound has a unique structure that makes it suitable for use in drug discovery and development.

Mechanism of Action

The mechanism of action of N-(2-carbamoylphenyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide X is not fully understood. However, it has been hypothesized that it may act by inhibiting certain enzymes or proteins involved in the inflammatory response or tumor growth. It may also modulate certain signaling pathways that are involved in neurodegenerative diseases.
Biochemical and Physiological Effects:
Compound X has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6. It has also been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. In addition, it has been shown to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2-carbamoylphenyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide X in lab experiments is its unique structure, which makes it suitable for use in drug discovery and development. It also has a relatively low toxicity profile, which makes it safe for use in animal studies. One limitation of using this compound X is its limited solubility in water, which may affect its bioavailability and efficacy.

Future Directions

There are several future directions for research on N-(2-carbamoylphenyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide X. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to optimize its chemical structure to improve its potency and selectivity. It may also be studied in combination with other drugs to enhance its efficacy. Finally, it may be investigated for its potential in treating other diseases, such as autoimmune diseases and viral infections.
In conclusion, this compound X is a novel small molecule that has shown potential in various scientific research applications. Its unique structure and biochemical and physiological effects make it suitable for use in drug discovery and development. Further research is needed to fully understand its mechanism of action and identify its potential therapeutic applications.

Synthesis Methods

The synthesis of N-(2-carbamoylphenyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide X involves several steps. The first step involves the reaction of 2,6-dichloronicotinoyl chloride with 2-aminobenzoic acid to form N-(2-chloro-6-nicotinamido)benzamide. This intermediate is then reacted with tetrahydro-2H-pyran-4-ol in the presence of a base to form N-(2-chloro-6-nicotinamido)-6-((tetrahydro-2H-pyran-4-yl)methoxy)benzamide. Finally, the chloro group is replaced with a carbamoyl group using ammonia to form this compound.

Scientific Research Applications

Compound X has been shown to have potential in various scientific research applications. It has been studied for its anti-inflammatory, anti-tumor, and anti-viral activities. In addition, it has been investigated for its potential in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

N-(2-carbamoylphenyl)-6-(oxan-4-ylmethoxy)pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O4/c20-18(23)15-3-1-2-4-16(15)22-19(24)14-5-6-17(21-11-14)26-12-13-7-9-25-10-8-13/h1-6,11,13H,7-10,12H2,(H2,20,23)(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLQFUWRWYJNBPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1COC2=NC=C(C=C2)C(=O)NC3=CC=CC=C3C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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